3-{[(Butan-2-yl)amino]methyl}phenol
Description
3-{[(Butan-2-yl)amino]methyl}phenol is a synthetic phenol derivative featuring a secondary amine group (butan-2-yl) attached via a methylene bridge to the aromatic ring at the third position.
Properties
IUPAC Name |
3-[(butan-2-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-9(2)12-8-10-5-4-6-11(13)7-10/h4-7,9,12-13H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMBOIDPPNELMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Butan-2-yl)amino]methyl}phenol typically involves the reaction of phenol with butan-2-ylamine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(Butan-2-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic aromatic substitution reactions can introduce different functional groups onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
3-{[(Butan-2-yl)amino]methyl}phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism by which 3-{[(Butan-2-yl)amino]methyl}phenol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 3-{[(Butan-2-yl)amino]methyl}phenol | Not provided | –NHCH₂C(CH₂CH₃)CH₂ attached to phenol | ~195.3 (estimated) | Secondary amine, moderate steric bulk |
| 3-(Dibutylamino)phenol | 43141-69-1 | –N(C₄H₉)₂ attached to phenol | ~235.4 | Tertiary amine, increased hydrophobicity |
| 3-[Bis(2-methylpropyl)amino]phenol | 108403-83-4 | –N(C(CH₃)₂CH₂)₂ attached to phenol | ~263.4 | Branched tertiary amine, high steric hindrance |
| 3-[Ethyl(3-hydroxypropyl)amino]phenol | 877671-67-5 | –N(C₂H₅)(CH₂CH₂OH) attached to phenol | ~209.3 | Hydrophilic hydroxyl group in sidechain |
Key Observations :
- Steric Effects: The butan-2-yl group in the target compound introduces moderate steric hindrance compared to bulkier analogs like 3-[bis(2-methylpropyl)amino]phenol .
- Hydrophobicity: Tertiary amines (e.g., 3-(dibutylamino)phenol) are more hydrophobic than secondary amines due to reduced hydrogen-bonding capacity.
- Polarity: Analogs with hydroxyl-containing sidechains (e.g., 3-[ethyl(3-hydroxypropyl)amino]phenol) exhibit enhanced water solubility .
Physicochemical Properties
Acidity (pKa):
The phenolic hydroxyl group’s acidity is influenced by the electron-donating nature of the alkylamino substituent. For example:
- Unsubstituted phenol: pKa ≈ 10.
- 3-(Dibutylamino)phenol: Estimated pKa ~9.5–10.5 (alkylamino groups slightly reduce acidity via electron donation).
- This compound: Expected pKa similar to tertiary analogs but modulated by the methylene bridge’s inductive effects .
Solubility:
- Aqueous Solubility: Lower than unsubstituted phenol due to hydrophobic alkyl chains.
- Organic Solubility: Higher in nonpolar solvents (e.g., chloroform, ethyl acetate) compared to hydrophilic analogs .
Biological Activity
3-{[(Butan-2-yl)amino]methyl}phenol, also known as 4-{[(Butan-2-yl)amino]methyl}phenol hydrochloride, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in pharmacology.
Chemical Structure and Synthesis
The molecular formula of this compound is C_{12}H_{17}N_{1}O_{1}, characterized by a phenolic structure with a butan-2-ylamino substituent. The synthesis typically involves the reaction of phenolic compounds with butan-2-amine, followed by hydrochloride salt formation to enhance solubility and stability.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties, suggesting its potential role in modulating metabolic pathways. This activity is crucial for developing therapeutic agents aimed at various diseases, including cancer.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against Gram-positive and Gram-negative bacteria. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial effects of various phenolic compounds, including this compound. It was found to inhibit bacterial growth effectively, with specific attention to its mechanism involving disruption of bacterial cell walls .
- Antifungal Activity : Another investigation highlighted the antifungal properties of this compound against Candida albicans, showcasing its potential as a treatment for fungal infections .
Table 1: Biological Activity Summary
| Activity Type | Target Organisms | MIC (mg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.0048 |
| Antibacterial | Escherichia coli | 0.0195 |
| Antifungal | Candida albicans | 0.0048 |
Potential Applications
Given its biological activities, this compound holds promise for various applications:
- Pharmaceutical Development : The compound’s enzyme inhibition and antimicrobial properties suggest potential use in creating new antibiotics or anti-cancer drugs.
- Food Industry : Its antimicrobial properties may be leveraged for food preservation, particularly in preventing spoilage and extending shelf life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
